Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether
Brand Name: Vulcanchem
CAS No.: 1217748-67-8
VCID: VC0026166
InChI: InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1
SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F
Molecular Formula: C40H39F2NO3Si
Molecular Weight: 647.838

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

CAS No.: 1217748-67-8

Cat. No.: VC0026166

Molecular Formula: C40H39F2NO3Si

Molecular Weight: 647.838

* For research use only. Not for human or veterinary use.

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether - 1217748-67-8

Specification

CAS No. 1217748-67-8
Molecular Formula C40H39F2NO3Si
Molecular Weight 647.838
IUPAC Name (3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1
Standard InChI Key CRBPHYMIRLKDFY-NVLDWDGTSA-N
SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Introduction

Chemical Identity and Structural Characteristics

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a complex organic molecule that serves as an impurity or intermediate in the synthesis of Ezetimibe. Its complete chemical identity is defined by several key parameters.

Basic Identification Parameters

PropertyValue
Molecular FormulaC40H39F2NO3Si
Molecular Weight647.82 g/mol
Parent DrugEzetimibe
ClassificationChiral Reagents, Heterocycles

These fundamental molecular characteristics determine the compound's physical behavior and chemical reactivity .

Structural Features

The structure of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether contains several key functional groups that define its chemical behavior:

  • A β-lactam (2-azetidinone) core structure

  • Two fluorophenyl groups providing specific electronic properties

  • A hydroxyphenyl moiety contributing to the compound's polarity

  • A tert-butyldiphenylsilyl ether protecting group, which is a critical structural feature

The presence of the tert-butyldiphenylsilyl (TBDPS) protecting group on one hydroxyl group, while maintaining another free hydroxyl group, illustrates the selective protection strategy commonly employed in complex organic synthesis .

Physical Properties and Characteristics

Understanding the physical properties of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is essential for its handling, storage, and application in pharmaceutical research and manufacturing.

Appearance and Physical State

At standard temperature and pressure, Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether appears as a white foam . This physical form is typical for many high molecular weight organic compounds containing aromatic and silyl groups. The foam-like appearance likely results from the production and purification processes employed during its synthesis.

Solubility Profile

The compound exhibits specific solubility characteristics that are important for its handling and application:

SolventSolubility
ChloroformSoluble
Ethyl AcetateSoluble

This solubility profile indicates moderate lipophilicity, which is consistent with the presence of multiple aromatic rings and the silyl ether group . The solubility in these organic solvents makes it suitable for various organic reactions and analytical procedures common in pharmaceutical development.

Synthesis and Production

The synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is closely related to the production process of its parent drug, Ezetimibe. The compound represents an important intermediate in the stereoselective synthesis pathway.

Stereoselective Considerations

The synthesis of Ezetimibe and related compounds requires careful attention to stereochemistry. The research on Ezetimibe synthesis describes a highly stereoselective process (99.6% diastereomeric excess), which is relevant to understanding the production of its derivatives including the tert-butyldiphenylsilyl ether .

Key steps in the related Ezetimibe synthesis include:

  • Condensation reactions with specific stereochemical control

  • Stereoselective reduction of ketone intermediates using sodium borohydride and iodine (NaBH₄/I₂) system

  • Careful control of reaction conditions to maintain stereochemical purity

These considerations would also apply to the synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether, particularly regarding the maintenance of the correct stereochemistry at the three chiral centers.

Analytical Characteristics and Quality Control

The analysis and quality control of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether are crucial aspects of its use in pharmaceutical research and development.

QuantityTypical Use
5 mgAnalytical reference standard
50 mgResearch quantities, multiple analyses

These package sizes are appropriate for the compound's application in analytical method development, validation, and routine quality control testing .

Role in Ezetimibe Production

As an intermediate or impurity in the Ezetimibe synthesis pathway, Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether plays a specific role in the pharmaceutical production process.

Protecting Group Strategy

The tert-butyldiphenylsilyl group serves as a protecting group for one of the hydroxyl functionalities during synthesis. This protection strategy allows:

  • Selective modification of unprotected functional groups

  • Prevention of side reactions during multi-step synthesis

  • Control over the regiochemistry of reactions

The TBDPS group is particularly valuable due to its stability under various reaction conditions and its selective removal using fluoride sources .

Process Development Implications

The efficient and scalable process developed for Ezetimibe synthesis likely involves the tert-butyldiphenylsilyl ether derivative as a key intermediate. The described process is noted for being:

  • Concise and efficient

  • Mild in terms of reaction conditions

  • Easy to operate on larger scales

  • Highly stereoselective, producing Ezetimibe with excellent stereochemical purity

These attributes suggest that the synthetic pathway involving Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether has been optimized for industrial application, meeting the stringent requirements of pharmaceutical manufacturing.

SupplierCatalog Number
VeeprhoVE0020879
NovachemistryNVC173116
E-biochem733977449917658

This availability from multiple sources suggests established synthetic routes and sustained demand for the compound .

Supply Chain Considerations

Applications and Uses

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether serves specific functions in pharmaceutical research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator